(Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
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Overview
Description
(Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is an organic compound that features a furan ring and a quinazolinone moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could start with the preparation of the furan and quinazolinone intermediates, followed by their coupling through a condensation reaction. The reaction conditions might include the use of catalysts, solvents, and controlled temperatures to ensure the desired (Z)-configuration.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile may undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or DNA.
Medicine
In medicinal chemistry, compounds with furan and quinazolinone structures are often investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The furan and quinazolinone moieties could play a role in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile: can be compared with other compounds containing furan or quinazolinone structures, such as:
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer unique biological activities and chemical reactivity compared to compounds with only one of these moieties.
Properties
IUPAC Name |
(Z)-3-(furan-2-yl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c16-9-10(8-11-4-3-7-20-11)14-17-13-6-2-1-5-12(13)15(19)18-14/h1-8H,(H,17,18,19)/b10-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPKXVKZCGQCO-NTMALXAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=CO3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C\C3=CC=CO3)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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